1-(2,4-Difluorobenzyl)cyclopropan-1-amine
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Overview
Description
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H12F2N It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,4-difluorophenylmethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the 2,4-Difluorophenylmethyl Group: This step involves the reaction of the cyclopropane intermediate with a 2,4-difluorobenzyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclopropylamines with different substituents.
Substitution: Phenyl derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a probe for studying the interactions of cyclopropane derivatives with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and the 2,4-difluorophenyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-difluorophenyl)methyl]cyclopropan-1-amine
- 1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine
- 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-ol
Uniqueness
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the 2,4-difluorophenyl group. This combination imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
BEFKUOXTSIOKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
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